molecular formula C13H22BBrO2 B12290019 3-Bromopropaneboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester CAS No. 124264-91-1

3-Bromopropaneboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester

Cat. No.: B12290019
CAS No.: 124264-91-1
M. Wt: 301.03 g/mol
InChI Key: IFWLNKNUIWTYGB-UHFFFAOYSA-N
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Description

3-Bromopropaneboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester is a boronic acid derivative that is widely used in organic synthesis. This compound is particularly valued for its role in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of the pinanediol ester moiety enhances the stability and reactivity of the boronic acid, making it a versatile reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromopropaneboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester typically involves the reaction of 3-bromopropylboronic acid with (1S,2S,3R,5S)-(+)-2,3-pinanediol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the reaction under controlled conditions, ensuring consistent product quality and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

3-Bromopropaneboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester undergoes various types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.

    Oxidation: The boronic acid moiety can be oxidized to form the corresponding alcohol or ketone.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Palladium Catalysts: Commonly used in Suzuki-Miyaura cross-coupling reactions.

    Bases: Sodium hydroxide, potassium carbonate, or cesium carbonate.

    Solvents: Tetrahydrofuran (THF), dichloromethane, or ethanol.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Alcohols and Ketones: Formed through oxidation reactions.

    Substituted Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

3-Bromopropaneboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromopropaneboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester primarily involves its role as a boronic acid derivative in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid ester forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate. The pinanediol moiety enhances the stability of the boronic acid, allowing for efficient coupling reactions .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura cross-coupling.

    Methylboronic Acid: A simpler boronic acid used in various organic transformations.

    Vinylboronic Acid: Used in the synthesis of vinyl-substituted compounds.

Uniqueness

3-Bromopropaneboronic acid (1S,2S,3R,5S)-(+)-2,3-pinanediol ester is unique due to the presence of the pinanediol ester moiety, which enhances its stability and reactivity compared to simpler boronic acids. This makes it particularly valuable in complex organic synthesis and industrial applications .

Properties

IUPAC Name

4-(3-bromopropyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22BBrO2/c1-12(2)9-7-10(12)13(3)11(8-9)16-14(17-13)5-4-6-15/h9-11H,4-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWLNKNUIWTYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC2CC3CC(C3(C)C)C2(O1)C)CCCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22BBrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201137749
Record name 2-(3-Bromopropyl)hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124264-91-1
Record name 2-(3-Bromopropyl)hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124264-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Bromopropyl)hexahydro-3a,5,5-trimethyl-4,6-methano-1,3,2-benzodioxaborole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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